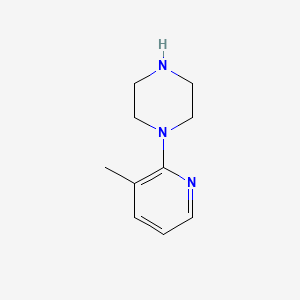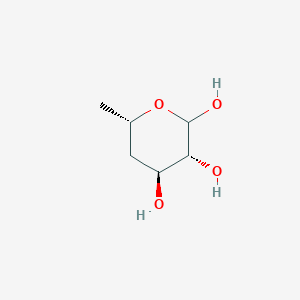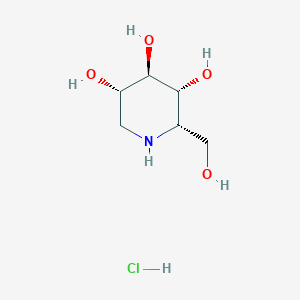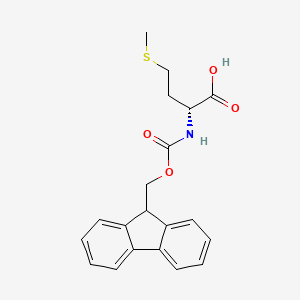![molecular formula C₁₆H₂₀F₃N₃O₈S B1142048 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine CAS No. 1313529-41-7](/img/new.no-structure.jpg)
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is a biochemical compound with the molecular formula C16H20F3N3O8S and a molecular weight of 471.41 g/mol . It is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves multiple steps, including the protection of lysine, introduction of the mercapto group, and the attachment of the 4-nitrophenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and effectiveness of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is widely used in scientific research, including:
Biology: In proteomics for the study of protein interactions and modifications.
Industry: Used in the production of specialized biochemical reagents and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The nitrophenyl group can participate in various chemical reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]ornithine
- 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]arginine
Uniqueness
Compared to similar compounds, 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. Its structure allows for targeted interactions in proteomics research, making it a valuable tool in the study of protein chemistry .
Properties
CAS No. |
1313529-41-7 |
|---|---|
Molecular Formula |
C₁₆H₂₀F₃N₃O₈S |
Molecular Weight |
471.41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt](/img/structure/B1141965.png)
![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)



![VIC[mouse reduced]](/img/structure/B1141984.png)

